5-(4-Bromo-3-methylphenyl)-2-chloropyridine
Description
5-(4-Bromo-3-methylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, along with a chlorine atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C12H9BrClN |
|---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
5-(4-bromo-3-methylphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-6-9(2-4-11(8)13)10-3-5-12(14)15-7-10/h2-7H,1H3 |
InChI Key |
SDDSYMZHUOCHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-3-methylphenylboronic acid with 2-chloropyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-methylphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and dehalogenated derivatives.
Scientific Research Applications
5-(4-Bromo-3-methylphenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 5-(4-Bromo-3-methylphenyl)-2-chloropyridine exerts its effects involves the interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also act as a ligand, binding to metal centers in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenyl isocyanate
- 4-Bromo-3-methylphenyl methanol
- 4-Bromo-3-methylphenyl methylsulfane
Uniqueness
5-(4-Bromo-3-methylphenyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides specific binding properties that can be exploited in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
